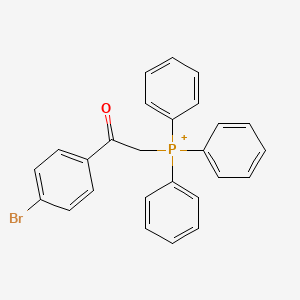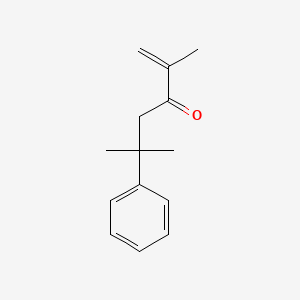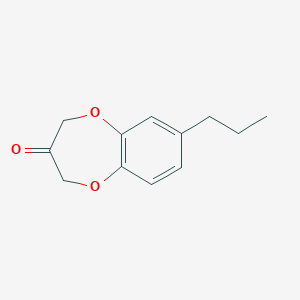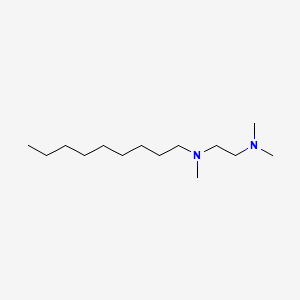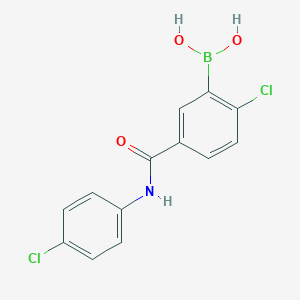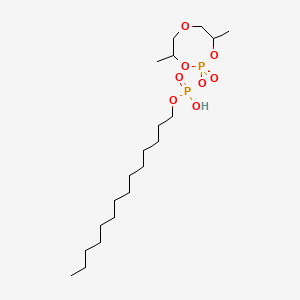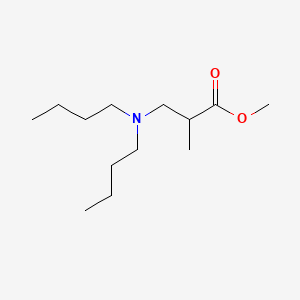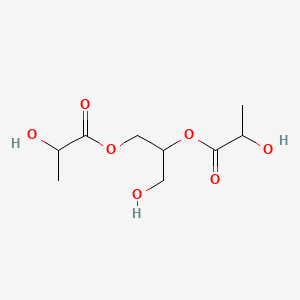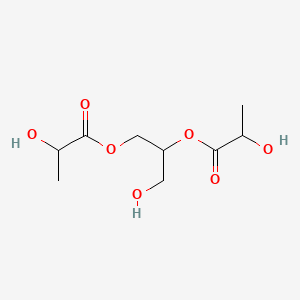
Arthrinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arthrinic acid is a novel antifungal polyhydroxyacid isolated from the fungus Arthrinium phaeospermum. It has a molecular formula of C32H54O9 and is characterized by its complex structure, which includes multiple hydroxyl groups and double bonds . This compound has shown significant antifungal activity, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arthrinic acid is primarily isolated from solid-state fermentations of Arthrinium phaeospermum. The isolation process involves bioassay-guided separation to track the antifungal activity to a single compound . The structure of this compound is determined using NMR spectroscopic studies, which reveal its linear structure with seven hydroxyl groups .
Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The compound is typically produced in laboratory settings through fermentation processes involving Arthrinium phaeospermum .
Analyse Chemischer Reaktionen
Types of Reactions: Arthrinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s multiple hydroxyl groups and double bonds make it reactive under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Arthrinic acid has a wide range of scientific research applications due to its antifungal properties :
Chemistry: Used as a model compound to study the reactivity of polyhydroxyacids.
Biology: Investigated for its potential as a natural antifungal agent.
Medicine: Explored for its potential therapeutic applications in treating fungal infections.
Industry: Considered for use in agrochemicals to protect crops from fungal pathogens.
Wirkmechanismus
Arthrinic acid can be compared with other similar compounds produced by Arthrinium species, such as arthrichitin and arundifungin . These compounds also exhibit antifungal properties but differ in their chemical structures and specific activities . This compound is unique due to its complex structure with multiple hydroxyl groups and double bonds, which contribute to its broad-spectrum antifungal activity .
Vergleich Mit ähnlichen Verbindungen
- Arthrichitin
- Arundifungin
- Phomenoic acid
- Actinopolysporins
- Woodylides
Eigenschaften
CAS-Nummer |
1078129-65-3 |
|---|---|
Molekularformel |
C32H54O9 |
Molekulargewicht |
582.8 g/mol |
IUPAC-Name |
(6E,10E,14E,18E,20E)-2,3,5,9,13,17-hexahydroxy-20-(hydroxymethyl)-14,16,18,22,24-pentamethylhexacosa-6,10,14,18,20-pentaenoic acid |
InChI |
InChI=1S/C32H54O9/c1-7-20(2)14-21(3)15-25(19-33)17-24(6)30(38)23(5)16-22(4)28(36)13-9-11-26(34)10-8-12-27(35)18-29(37)31(39)32(40)41/h8-9,11-12,15-17,20-21,23,26-31,33-39H,7,10,13-14,18-19H2,1-6H3,(H,40,41)/b11-9+,12-8+,22-16+,24-17+,25-15+ |
InChI-Schlüssel |
VTIWIBQZTPEOSH-ZQZRMASVSA-N |
Isomerische SMILES |
CCC(C)CC(C)/C=C(/CO)\C=C(/C)\C(C(C)/C=C(\C)/C(C/C=C/C(C/C=C/C(CC(C(C(=O)O)O)O)O)O)O)O |
Kanonische SMILES |
CCC(C)CC(C)C=C(CO)C=C(C)C(C(C)C=C(C)C(CC=CC(CC=CC(CC(C(C(=O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


